N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide
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Overview
Description
N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
The synthesis of N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the cyanocyclopropyl intermediate, followed by the introduction of the thiazolyl and thiophene carboxamide groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the cyanocyclopropyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the thiazolyl or thiophene rings, often using halogenated reagents under basic conditions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.
Industry: It is investigated for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its binding affinity and specificity.
Comparison with Similar Compounds
N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide can be compared with other compounds that have similar structural features, such as:
- N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylate
- N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid
- This compound derivatives
These compounds share similar core structures but differ in functional groups, which can significantly impact their chemical reactivity and applications
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-8-15-9(6-18-8)10-2-3-11(19-10)12(17)16-13(7-14)4-5-13/h2-3,6H,4-5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIPNYCXQTYVNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)C(=O)NC3(CC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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